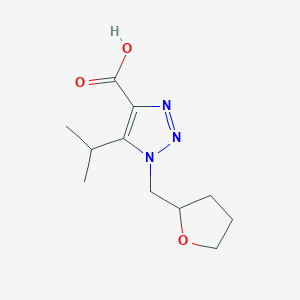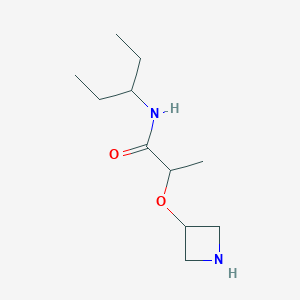
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral compound containing an imidazole ring and an ethanol group. This compound is of significant interest in various fields due to its unique chemical structure and properties. The presence of the imidazole ring makes it a versatile molecule in both synthetic and biological chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Imidazol-2-yl)ethan-1-ol typically involves the use of chiral catalysts to ensure the production of the (S)-enantiomer. One common method involves the reduction of the corresponding imidazole ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and environmentally friendly nature. The process typically involves the fermentation of specific microorganisms that can produce the desired compound in high yields.
化学反应分析
Types of Reactions
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Saturated imidazole derivatives.
Substitution: Various imidazole derivatives with different functional groups.
科学研究应用
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections due to its imidazole ring.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
1-(1H-Imidazol-2-yl)ethan-1-ol: The racemic mixture of the compound.
2-(1H-Imidazol-2-yl)ethanol: A positional isomer with the hydroxyl group on the second carbon.
1-(1H-Imidazol-4-yl)ethan-1-ol: Another positional isomer with the imidazole ring substituted at the fourth position.
Uniqueness
(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or positional isomers. The specific (S)-enantiomer may exhibit higher selectivity and potency in its interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
(1S)-1-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |
InChI 键 |
SQFWQHCKCDSOJK-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=NC=CN1)O |
规范 SMILES |
CC(C1=NC=CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



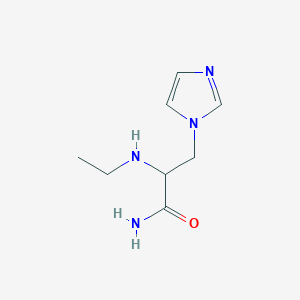
 ketone](/img/structure/B13618087.png)
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)


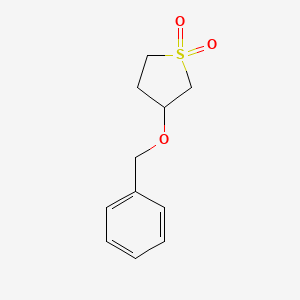
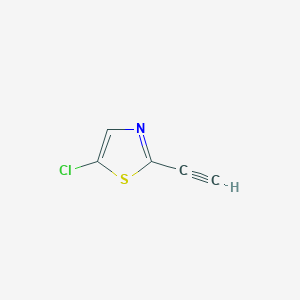
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)

